molecular formula C16H21Cl2NO2 B12157588 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide

Cat. No.: B12157588
M. Wt: 330.2 g/mol
InChI Key: PZPYCZRHZXWMDB-UHFFFAOYSA-N
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Description

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide is a chemical compound known for its applications in various scientific fields It is a derivative of phenoxypropanoic acid and is characterized by the presence of a dichlorocyclopropyl group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide typically involves the reaction of 4-(2,2-dichlorocyclopropyl)phenol with 2-methylpropanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the formation of an intermediate ester, which is then converted to the final amide product through amidation reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques to obtain the final product. The industrial synthesis is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes involved in metabolic pathways, leading to the modulation of various physiological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes involved in lipid metabolism and inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid: A structurally similar compound with similar chemical properties.

    2-[4-(2,2-dichlorocyclopropyl)phenoxy]propane: Another related compound with a different functional group.

Uniqueness

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C16H21Cl2NO2

Molecular Weight

330.2 g/mol

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-propan-2-ylpropanamide

InChI

InChI=1S/C16H21Cl2NO2/c1-10(2)19-14(20)15(3,4)21-12-7-5-11(6-8-12)13-9-16(13,17)18/h5-8,10,13H,9H2,1-4H3,(H,19,20)

InChI Key

PZPYCZRHZXWMDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl

Origin of Product

United States

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